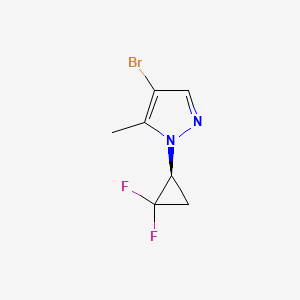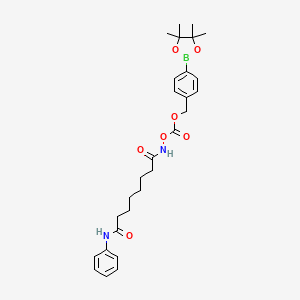
Saha-obp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saha-obp, also known as suberoylanilide hydroxamic acid-oxidative burst probe, is a novel prodrug designed to enhance the selectivity and efficacy of suberoylanilide hydroxamic acid in cancer treatment. Suberoylanilide hydroxamic acid is a well-known histone deacetylase inhibitor used in cancer therapy. The this compound prodrug is activated in the presence of reactive oxygen species, which are typically overexpressed in cancer cells, leading to the release of active suberoylanilide hydroxamic acid .
Métodos De Preparación
The synthesis of Saha-obp involves the chemical derivatization of suberoylanilide hydroxamic acid with a reactive oxygen species-responsive oxidative burst probe residue. The synthetic route includes the following steps :
Chemical Derivatization: Suberoylanilide hydroxamic acid is chemically modified with an oxidative burst probe residue to yield this compound.
Reaction Conditions: The reaction is typically carried out under controlled conditions to ensure the selective attachment of the oxidative burst probe residue to suberoylanilide hydroxamic acid.
Industrial Production: The industrial production of this compound follows similar synthetic routes but on a larger scale, with stringent quality control measures to ensure the purity and efficacy of the final product.
Análisis De Reacciones Químicas
Saha-obp undergoes several chemical reactions, primarily driven by the presence of reactive oxygen species in cancer cells :
Oxidation: The oxidative burst probe residue in this compound reacts with reactive oxygen species, leading to the removal of the probe and the release of active suberoylanilide hydroxamic acid.
Reduction: Suberoylanilide hydroxamic acid, once released, can undergo reduction reactions within the cellular environment.
Substitution: The compound can also participate in substitution reactions, particularly involving the hydroxamic acid group.
Common Reagents and Conditions: The primary reagent involved in the activation of this compound is hydrogen peroxide, a common reactive oxygen species. The reaction conditions typically involve a cellular environment with elevated levels of reactive oxygen species.
Major Products: The major product formed from the activation of this compound is active suberoylanilide hydroxamic acid, which exerts its therapeutic effects by inhibiting histone deacetylases.
Aplicaciones Científicas De Investigación
Saha-obp has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: this compound is used as a model compound to study the reactivity of prodrugs activated by reactive oxygen species.
Biology: The compound is utilized in biological research to investigate the role of reactive oxygen species in cellular processes and the activation of prodrugs.
Medicine: this compound is primarily used in cancer research and therapy. Its selective activation in cancer cells makes it a promising candidate for targeted cancer treatment.
Mecanismo De Acción
The mechanism of action of Saha-obp involves its selective activation in the presence of reactive oxygen species, leading to the release of active suberoylanilide hydroxamic acid :
Activation: The oxidative burst probe residue in this compound reacts with reactive oxygen species, resulting in the removal of the probe and the release of active suberoylanilide hydroxamic acid.
Molecular Targets: The active suberoylanilide hydroxamic acid targets histone deacetylases, particularly HDAC1, HDAC2, HDAC3, and HDAC6.
Pathways Involved: The inhibition of histone deacetylases leads to the accumulation of acetylated histones, resulting in chromatin relaxation and the activation of tumor suppressor genes. This process induces apoptosis and cell cycle arrest in cancer cells.
Comparación Con Compuestos Similares
Saha-obp is compared with other histone deacetylase inhibitors, highlighting its unique features :
Suberoylanilide Hydroxamic Acid: The parent compound of this compound, suberoylanilide hydroxamic acid, is a well-known histone deacetylase inhibitor with broad-spectrum activity against various cancers.
Belinostat: Another histone deacetylase inhibitor used in cancer therapy, belinostat, has a different chemical structure and activation mechanism compared to this compound.
Panobinostat: Similar to belinostat, panobinostat is a potent histone deacetylase inhibitor with a distinct chemical structure and therapeutic profile.
Phosphorus-based Analogues: Phosphorus-containing analogues of suberoylanilide hydroxamic acid have been synthesized to assess their zinc-binding effectiveness and therapeutic potential.
Propiedades
Fórmula molecular |
C28H37BN2O7 |
|---|---|
Peso molecular |
524.4 g/mol |
Nombre IUPAC |
[(8-anilino-8-oxooctanoyl)amino] [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl carbonate |
InChI |
InChI=1S/C28H37BN2O7/c1-27(2)28(3,4)38-29(37-27)22-18-16-21(17-19-22)20-35-26(34)36-31-25(33)15-11-6-5-10-14-24(32)30-23-12-8-7-9-13-23/h7-9,12-13,16-19H,5-6,10-11,14-15,20H2,1-4H3,(H,30,32)(H,31,33) |
Clave InChI |
NLCVGGKZTZLPNX-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(=O)ONC(=O)CCCCCCC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


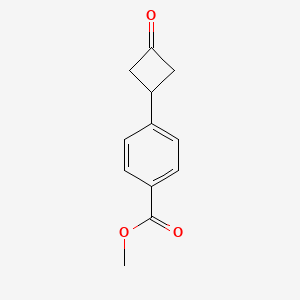
![tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14897021.png)
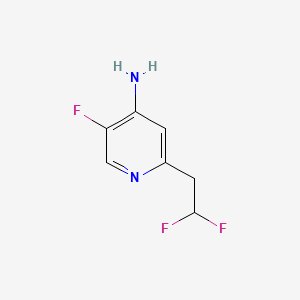
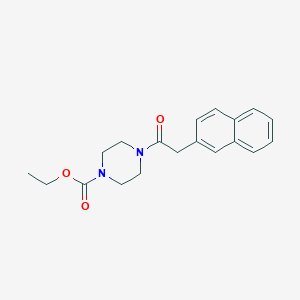
![tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide](/img/structure/B14897032.png)
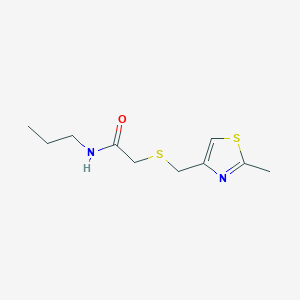
![2-(((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)amino)butan-1-ol](/img/structure/B14897035.png)

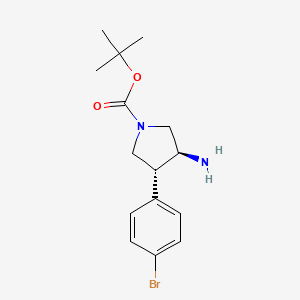
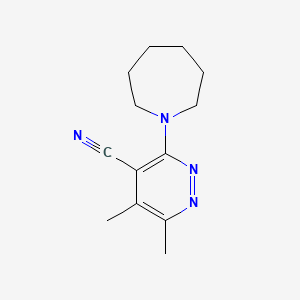
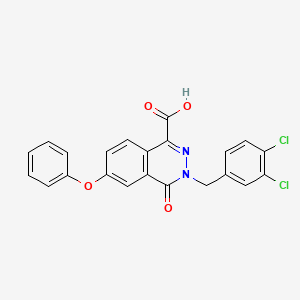
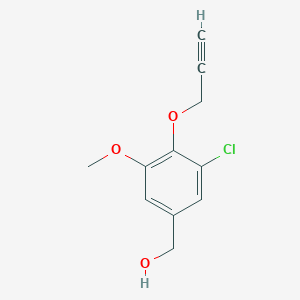
![2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate](/img/structure/B14897075.png)
